molecular formula C7H8BrClN2 B12990382 3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B12990382
M. Wt: 235.51 g/mol
InChI Key: UGRILCRXMCYKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the pyrrolo[1,2-b]pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a chloromethylated precursor with a brominated pyrazole derivative. The reaction conditions often involve the use of a base such as sodium tert-butoxide in a solvent like tert-butanol, followed by heating to reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification steps often involve recrystallization and solvent recovery to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted pyrrolo[1,2-b]pyrazole derivatives, which can have enhanced biological activities and different chemical properties .

Scientific Research Applications

3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

Uniqueness

3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

IUPAC Name

3-bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C7H8BrClN2/c8-7-5(4-9)10-11-3-1-2-6(7)11/h1-4H2

InChI Key

UGRILCRXMCYKRL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2C1)CCl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.